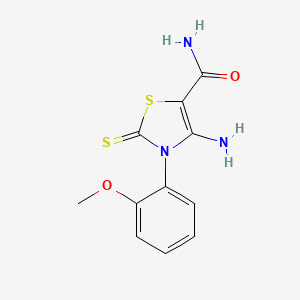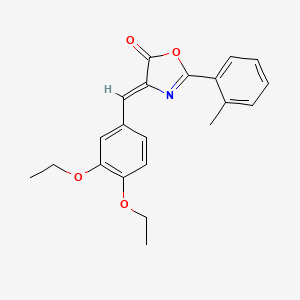![molecular formula C12H14N2O4S2 B11605041 3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid](/img/structure/B11605041.png)
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid is a complex organic compound with the molecular formula C12H14N2O4S2 and a molecular weight of 314.3806 . This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a dioxothiolan ring through a thioxomethylamino group.
Preparation Methods
The synthesis of 3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid involves several steps, typically starting with the preparation of the dioxothiolan ring. This can be achieved through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The benzoic acid moiety is then introduced through a condensation reaction, often involving thiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound is known to generate reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death . This mechanism is particularly relevant in its potential anticancer activity, where it induces programmed cell death through pathways such as apoptosis and ferroptosis .
Comparison with Similar Compounds
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.
Ethyl acetoacetate: This compound is used in similar synthetic applications and undergoes comparable chemical reactions.
Vanillin acetate: Another compound used in organic synthesis with similar reactivity patterns.
Properties
Molecular Formula |
C12H14N2O4S2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C12H14N2O4S2/c15-11(16)8-2-1-3-9(6-8)13-12(19)14-10-4-5-20(17,18)7-10/h1-3,6,10H,4-5,7H2,(H,15,16)(H2,13,14,19) |
InChI Key |
BJGHXGCBWSTMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11604961.png)
![N-cyclohexyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11604971.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]ethanol](/img/structure/B11604975.png)
![(7Z)-3-(3-bromophenyl)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604978.png)
![6-butyl 8-methyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11604983.png)
![(2E)-2-(4-butoxy-3-ethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11604994.png)

![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11605003.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605009.png)

![Diethyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605029.png)

![5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B11605046.png)

